2-(4-tert-butylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide is an organic compound that features both tert-butyl and methylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide typically involves the reaction of 4-tert-butylphenol with 2-chloro-N-[2-(4-methylphenoxy)ethyl]acetamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the phenoxy groups.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The phenoxy groups can interact with biological membranes, potentially disrupting their function. The acetamide group may also interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenoxy)propanoic acid: Similar in structure but with a propanoic acid group instead of an acetamide group.
2-tert-Butyl-4-methoxyphenol: Contains a methoxy group instead of the acetamide group.
methyl 2-(4-tert-butylphenoxy)acetate: Similar structure but with an ester group.
Uniqueness
2-(4-tert-butylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide is unique due to the presence of both tert-butyl and methylphenoxy groups, which confer distinct chemical and biological properties. Its acetamide group also allows for a variety of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H27NO3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C21H27NO3/c1-16-5-9-18(10-6-16)24-14-13-22-20(23)15-25-19-11-7-17(8-12-19)21(2,3)4/h5-12H,13-15H2,1-4H3,(H,22,23) |
InChI Key |
YVIGSUHYRALHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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